molecular formula C4H8O3 B147135 Methyl methoxyacetate CAS No. 6290-49-9

Methyl methoxyacetate

Cat. No. B147135
CAS RN: 6290-49-9
M. Wt: 104.1 g/mol
InChI Key: QRMHDGWGLNLHMN-UHFFFAOYSA-N
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Description

Methyl methoxyacetate (MMAc) is a chemical compound with significant industrial importance, particularly as a potential additive for gasoline and diesel fuels. Its synthesis and applications have been explored in various studies, highlighting its relevance in the chemical industry .

Synthesis Analysis

The synthesis of MMAc has been achieved through different methods. One study focused on the industrial production of MMAc via dimethoxymethane (DMM) carbonylation using a highly active and reusable sulfonic acid resin catalyst. This process achieved a 99.98% conversion of DMM with a selectivity of 50.66% for MMAc under specific conditions, and the catalyst showed excellent stability over multiple uses . Another approach involved the conversion of methyl chloroacetate to MMAc using bipolar membrane electrodialysis in methanol, which proved to be a safe and environmentally friendly method . Additionally, MMAc has been synthesized from methylal and formic acid in a tank reactor, with toluene-p-sulfonic acid as the catalyst, achieving an 87.5% yield under optimized conditions .

Molecular Structure Analysis

The molecular structure of MMAc has been characterized using various spectroscopic techniques. High-resolution pure rotational spectra of MMAc were recorded and analyzed, with the aid of quantum calculations, to determine the global minima of the molecule . Furthermore, the crystal structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was investigated by X-ray crystallography, revealing the interactions and molecular packing within the crystal .

Chemical Reactions Analysis

MMAc participates in various chemical reactions, including telomerization with ethylene, which involves the rupture of the α-C-H bond in the telogen and is accompanied by radical regrouping, cross-recombination, and fragmentation . The compound also serves as a precursor for the synthesis of fungicidal derivatives, as demonstrated by the preparation of methyl-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetate and its derivatives, which exhibited fungicidal activities against certain pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of MMAc and its derivatives have been studied to some extent. For instance, the electrospray ionization mass spectrometry (ESI-MS) response of methoxyacetates was investigated, which is crucial for the quantitative analysis of substitution patterns in carboxymethyl celluloses (CMC). The study found that methoxyacetates were strongly discriminated at high concentrations in pure acetonitrile, and the relative intensities of isomeric analytes dropped with dilution . Gas chromatographic methods have also been developed for the estimation of related compounds, such as methoxyacetic acid, which shares structural similarities with MMAc .

Scientific Research Applications

1. Fuel Additive Synthesis

Methyl methoxyacetate (MMAc) shows promising applications as a gasoline and diesel fuel additive. Research conducted by Chen et al. (2020) focused on the industrial production of MMAc via dimethoxymethane (DMM) carbonylation. Their findings demonstrated a high conversion rate of DMM with significant MMAc selectivity, suggesting a viable path for industrial application.

2. Environmentally Friendly Production Methods

An environmentally friendly approach to produce MMAc involves bipolar membrane electrodialysis in an organic medium, as explored by Li, Huang, & Xu (2009). Their study showed that increasing the current density leads to higher product yield, indicating a scalable method for MMAc production with environmental benefits.

3. Enzymatic Kinetic Resolution

MMAc serves as an acyl donor in the enzymatic kinetic resolution of 2-heptylamine, a process studied by Sun, Dai, Meng, & Deng (2010). They achieved high conversion and optical purity of (R)-2-heptylamine using MMAc, highlighting its role in producing enantiomerically pure compounds.

4. Application in Synthesis of Haptens

MMAc is used in synthesizing haptens for the production of antibodies to organophosphate pesticides, as shown in research by ten Hoeve et al. (1997). This application demonstrates MMAc's utility in bioconjugation chemistry and immunology.

5. Gas Chromatographic Analysis

In the field of analytical chemistry, MMAc is a component in the gas chromatographic determination of methoxyacetic and ethoxyacetic acid in urine, a method described by Groeseneken, van Vlem, Veulemans, & Masschelein (1986). This application underlines MMAc's relevance in biological monitoring and toxicology studies.

6. Intermediate in Chemical Synthesis

MMAc is used as an intermediate in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, an important pyrimidine compound. The process, investigated by Liu Guo-ji (2009), highlights MMAc's role in the synthesis of complex organic molecules.

Safety And Hazards

MMAc is a flammable liquid and vapor . It causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, using only non-sparking tools, taking precautionary measures against static discharge, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

MMAc has excellent prospects for industrial application . The reported DMM carbonylation to MMAc process has an excellent basis for industrial application .

properties

IUPAC Name

methyl 2-methoxyacetate
Source PubChem
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InChI

InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3
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InChI Key

QRMHDGWGLNLHMN-UHFFFAOYSA-N
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Canonical SMILES

COCC(=O)OC
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID3074608
Record name Acetic acid, 2-methoxy-, methyl ester
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Molecular Weight

104.10 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2-methoxy-, methyl ester
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Product Name

Methyl methoxyacetate

CAS RN

6290-49-9
Record name Methyl methoxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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